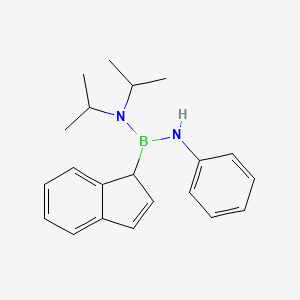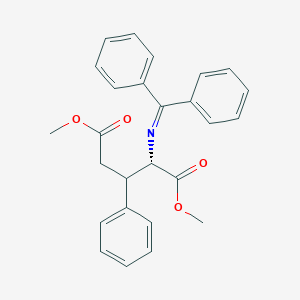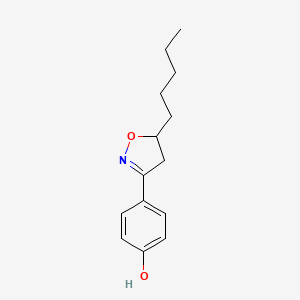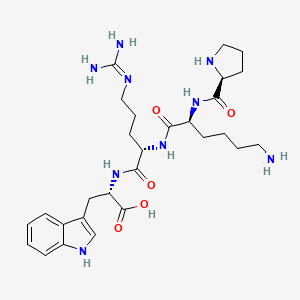
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate: is an organic compound with the molecular formula C14H22O3S. It is a derivative of propanoic acid and contains a tert-butyl ester group and a sulfinyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate typically involves the reaction of 4-methylbenzenesulfinyl chloride with tert-butyl 3-hydroxypropanoate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfinyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate can undergo oxidation reactions to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Corresponding substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of sulfinyl and sulfone groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate involves its reactivity at the sulfinyl group. The sulfinyl group can undergo various chemical transformations, including oxidation, reduction, and substitution. These reactions can lead to the formation of different products, which can interact with molecular targets in biological systems. The specific pathways and targets depend on the nature of the chemical transformation and the resulting products.
Comparación Con Compuestos Similares
tert-Butyl 3-(4-methylbenzene-1-sulfonyl)propanoate: This compound contains a sulfonyl group instead of a sulfinyl group.
tert-Butyl 3-(4-methylbenzene-1-thio)propanoate: This compound contains a thioether group instead of a sulfinyl group.
tert-Butyl 3-(4-methylbenzene-1-oxy)propanoate: This compound contains an ether group instead of a sulfinyl group.
Comparison:
Reactivity: The sulfinyl group in tert-Butyl 3-(4-methylbenzene-1-sulfinyl)propanoate is more reactive than the sulfonyl and thioether groups, making it more versatile in chemical transformations.
Stability: The sulfinyl group provides moderate stability, whereas the sulfonyl group offers higher stability, and the thioether group offers lower stability.
Applications: The unique reactivity of the sulfinyl group makes this compound particularly useful in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
911820-09-2 |
|---|---|
Fórmula molecular |
C14H20O3S |
Peso molecular |
268.37 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-methylphenyl)sulfinylpropanoate |
InChI |
InChI=1S/C14H20O3S/c1-11-5-7-12(8-6-11)18(16)10-9-13(15)17-14(2,3)4/h5-8H,9-10H2,1-4H3 |
Clave InChI |
MJKVCSYMXIVEFP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)CCC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Hydrazinylmethyl)phenyl]acetamide](/img/structure/B12606569.png)
![2,3-Bis(2-fluorophenyl)-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole;hydrochloride](/img/structure/B12606577.png)

![3-(Decyloxy)-6-[(octadecylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12606593.png)
![1-(Benzo[a]pentacen-3-yl)ethan-1-one](/img/structure/B12606596.png)
![5-Chloro-2-hydroxy-N-[2-methyl-3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12606598.png)
![1-Methyl-3-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-imidazol-1-ium bromide](/img/structure/B12606603.png)



![N-(2-Bromophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12606627.png)
![5-Bromo-N~2~,N~4~-bis[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B12606641.png)
